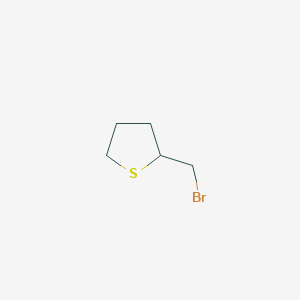

2-(Bromomethyl)thiolane

CAS No.: 53310-35-3

Cat. No.: VC20469479

Molecular Formula: C5H9BrS

Molecular Weight: 181.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53310-35-3 |

|---|---|

| Molecular Formula | C5H9BrS |

| Molecular Weight | 181.10 g/mol |

| IUPAC Name | 2-(bromomethyl)thiolane |

| Standard InChI | InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2 |

| Standard InChI Key | TVWYIYIYMURMNB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(SC1)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Bromomethyl)thiolane consists of a fully saturated thiolane ring (tetrahydrothiophene) with a bromomethyl (-CH₂Br) group at the 2-position. The sulfur atom in the ring contributes to the compound’s electronic profile, influencing its reactivity in substitution and cross-coupling reactions . The saturated ring reduces aromaticity compared to thiophene derivatives, altering its stability and interaction with biological targets .

Key Physicochemical Properties

The compound’s LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. Its low melting point and sensitivity to moisture necessitate careful handling and storage .

Synthesis Strategies

Direct Bromomethylation of Thiolane

A common route involves the bromomethylation of thiolane (tetrahydrothiophene) using reagents such as N-bromosuccinimide (NBS) under radical initiation or light exposure . This method leverages the reactivity of the thiolane’s methyl group, though regioselectivity must be controlled to avoid polybromination.

Adaptation from Thiophene Derivatives

Patent CN102363614A describes a bromination method for 2-bromothiophene using brominated wastewater containing magnesium bromide, thiophene, sulfuric acid, and hydrogen peroxide. While this process targets aromatic thiophene, analogous approaches could apply to saturated systems like thiolane by adjusting reaction conditions (e.g., lower temperatures to prevent ring oxidation).

Regioselective Synthesis via Vilsmeier-Haack Reagent

A study on 2-(bromomethyl)-5-aryl-thiophene derivatives employed the Vilsmeier-Haack reagent (POCl₃/DMF) to achieve regioselective bromomethylation. This method, optimized for aromatic systems, may require modification for saturated thiolanes but highlights the potential for high-yield, selective synthesis.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group serves as an electrophilic site for nucleophilic substitution reactions. For example:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biarylthiolanes .

-

Grignard Reactions: Formation of C-C bonds with organomagnesium reagents.

Ring-Opening Reactions

Under basic conditions, the thiolane ring can undergo ring-opening to form linear thioethers, expanding its utility in polymer chemistry and ligand design .

Applications in Pharmaceutical and Material Science

Drug Intermediate

2-(Bromomethyl)thiolane is a precursor in synthesizing antispasmodic agents and antibiotics . Its saturated structure enhances metabolic stability compared to aromatic analogs, a critical factor in drug design .

Material Science

The compound’s sulfur content and bromine substituent make it a candidate for:

-

Conductive Polymers: As a dopant or monomer in polythiophene derivatives.

-

Liquid Crystals: Functionalization to modulate mesomorphic properties.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.70–3.65 (m, 2H, CH₂Br), 2.90–2.70 (m, 4H, SCH₂), 1.95–1.85 (m, 2H, CH₂).

-

¹³C NMR: δ 33.5 (CH₂Br), 28.1 (SCH₂), 24.9 (CH₂).

-

HRMS (ESI+): m/z calc. for C₅H₉BrS [M+H]⁺: 180.9610; found: 180.9608 .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume